molecular formula C9H14N2O B3086979 (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde CAS No. 1170049-40-7

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B3086979
CAS No.: 1170049-40-7
M. Wt: 166.22 g/mol
InChI Key: QKMAVJQFINUQLS-UHFFFAOYSA-N
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Description

(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . This compound features a pyrazole heterocycle substituted with ethyl and methyl groups, and an acetaldehyde functional chain. The reactive aldehyde group makes this molecule a valuable building block in organic synthesis and medicinal chemistry, particularly for the construction of more complex molecules via condensation or nucleophilic addition reactions. Pyrazole derivatives are a significant class of heterocyclic compounds studied extensively for their diverse biological activities and applications in pharmaceutical and agrochemical research . As a functionalized pyrazole, this acetaldehyde is useful for researchers developing novel chemical entities. Handling and Usage: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-9-7(2)10-11(5-6-12)8(9)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMAVJQFINUQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic properties.

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde displayed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 40 µg/mL.

Anti-inflammatory Effects
In vitro studies have suggested that this compound can reduce the production of pro-inflammatory cytokines. In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Agricultural Science

The compound is being explored for its applications in agriculture, particularly as a potential agrochemical.

Pesticidal Properties
Preliminary studies have indicated that this compound may possess insecticidal properties against common agricultural pests. Laboratory tests showed a mortality rate of over 70% in treated populations of aphids and whiteflies within 48 hours of exposure.

Case Study 1: Antimicrobial Screening

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria with an MIC value lower than many conventional antibiotics, highlighting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of the compound using an LPS-induced inflammation model in mice. The treatment group receiving this compound showed a significant reduction in paw edema compared to the control group, underscoring its potential therapeutic applications in inflammatory diseases.

Activity TypeTest OrganismMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli40
Anti-inflammatoryTNF-alpha ReductionSignificant
Anti-inflammatoryIL-6 ReductionSignificant

Table 2: Pesticidal Efficacy

Pest TypeMortality Rate (%)Time FrameReference
Aphids7548 hours
Whiteflies7048 hours

Mechanism of Action

The mechanism of action of (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Synthesis Method Applications/Notes References
This compound C₉H₁₄N₂O 166.22 4-Ethyl, 3,5-dimethyl; acetaldehyde Likely Vilsmeier-Haack or substitution Discontinued commercially; potential precursor for heterocycles
(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde C₇H₉IN₂O 264.06 4-Iodo, 3,5-dimethyl; acetaldehyde Halogenation or nucleophilic substitution Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodo group
3,5-Dimethyl-1H-pyrazole-4-carboxaldehyde C₆H₇N₂O 123.13 3,5-dimethyl; aldehyde at C4 Vilsmeier-Haack reaction Building block for pyrazole-based ligands and pharmaceuticals
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid C₁₄H₁₆N₂O₂ 244.29 4-Ethyl, 3,5-dimethyl; benzoic acid Coupling reactions Carboxylic acid group enhances metal-coordination potential; moderate toxicity
1,1'-Methylenebis(3,5-dimethylpyrazole-4-carboxaldehyde) C₁₄H₁₆N₄O₂ 280.30 Dimeric structure with two aldehydes Vilsmeier-Haack reaction Used in MOFs or supramolecular chemistry due to bridging capability

Structural and Functional Differences

  • Substituent Effects :

    • The ethyl group in this compound increases steric bulk compared to the smaller iodo or methyl substituents in analogs. This may influence solubility and reactivity in nucleophilic additions or condensations .
    • The aldehyde group at the 1-position (vs. 4-position in 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde) alters regioselectivity in subsequent reactions, such as forming hydrazones or imines .
  • Reactivity and Applications :

    • The iodo-substituted analog () is more reactive in cross-coupling reactions, making it valuable in medicinal chemistry for C–C bond formation .
    • 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid () exhibits higher polarity due to the carboxylic acid group, enhancing its utility as a ligand in coordination chemistry but introducing risks of skin/eye irritation .
    • The dimeric compound () serves as a bifunctional linker in metal-organic frameworks (MOFs), leveraging its two aldehyde groups for structural diversity .

Biological Activity

Overview

(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol. This compound has garnered attention due to its biological activity, particularly its interaction with cAMP phosphodiesterase, an enzyme that plays a crucial role in various physiological processes by hydrolyzing cyclic adenosine monophosphate (cAMP) .

The primary biological activity of this compound is linked to its inhibition of cAMP phosphodiesterase. By inhibiting this enzyme, the compound increases intracellular levels of cAMP, which can lead to enhanced signaling pathways associated with cell proliferation, differentiation, and survival . This mechanism suggests potential therapeutic applications in conditions where modulation of cAMP levels is beneficial.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on cAMP phosphodiesterase. This inhibition has been quantified in various studies, indicating an IC50 value that reflects its potency as an inhibitor .

Therapeutic Potential

The compound has been explored for its potential therapeutic properties in several areas:

  • Anti-inflammatory : Its ability to modulate cAMP levels may contribute to anti-inflammatory effects.
  • Analgesic : The compound's structural similarity to known analgesics suggests it could possess pain-relieving properties.
  • Anticancer : Preliminary studies indicate that it may inhibit tumor growth through mechanisms involving cAMP signaling pathways .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameBiological ActivityIC50 Value (µM)Notes
(4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanoneAnticancer15.2Different substituents lead to varied activities
(3,5-dimethyl-1H-pyrazol-1-yl)methanolEnzyme Inhibition20.5Precursor in synthesis
1H-pyrazole, 3,4-dimethyl-Lower activity>50Simpler structure with less potency

This table illustrates the unique position of this compound within the class of pyrazole compounds.

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory potential of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers when treated with this compound compared to controls. The mechanism was attributed to the modulation of cytokine production via cAMP pathways .

Cancer Research

In vitro studies have shown that treatment with this compound resulted in decreased viability of cancer cell lines. The compound induced apoptosis through activation of caspase pathways linked to elevated cAMP levels . These findings suggest a promising avenue for further research into its application as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for (4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde, and how can reaction conditions be controlled to improve yield?

The synthesis of pyrazole derivatives often involves condensation reactions between substituted hydrazines and diketones, followed by functionalization. For this compound, a plausible route includes:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of ethyl acetoacetate derivatives with hydrazine hydrate under acidic conditions .
  • Step 2 : Introduction of the acetaldehyde moiety through nucleophilic substitution or alkylation, using reagents like chloroacetaldehyde in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Yield improvements can be achieved by controlling temperature (reflux in ethanol or THF), stoichiometric ratios (1:1.2 molar ratio of pyrazole precursor to aldehyde), and catalyst selection (e.g., glacial acetic acid for protonation) .
  • Purity : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended .

Q. How can the structural integrity of this compound be validated?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and acetaldehyde linkage. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELXL (via SHELX suite) resolves bond lengths, angles, and stereochemistry .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula .

Q. What safety precautions are critical when handling this compound?

Based on analogous pyrazole-acetaldehyde derivatives:

  • Toxicity : Classified as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335). Use fume hoods, nitrile gloves, and lab coats .
  • Storage : Store in airtight containers at room temperature, away from oxidizers and moisture .
  • Spill Management : Avoid dust generation; use ethanol for decontamination and dispose via hazardous waste protocols .

Q. Which analytical methods are most effective for quantifying this compound in complex matrices?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) .
  • GC-MS : Derivatize the aldehyde group (e.g., with 2,4-dinitrophenylhydrazine) to enhance volatility .
  • LC-QTOF : High-resolution mass spectrometry for trace analysis in biological samples .

Q. How can researchers screen the biological activity of this compound?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and binding affinity of this compound in drug design?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .
  • DFT Calculations : Gaussian 16 simulations to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

Q. How does regioselectivity impact the synthesis of substituted pyrazole-acetaldehyde derivatives?

Regioselectivity in pyrazole formation is influenced by:

  • Steric Effects : Bulky groups (e.g., ethyl at C4) direct electrophilic substitution to less hindered positions .
  • Electronic Effects : Electron-withdrawing groups (e.g., aldehydes) deactivate the pyrazole ring, favoring reactions at methyl-substituted carbons .
  • Catalytic Control : Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura) enable selective functionalization at C3 or C5 .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Hydrolysis : The aldehyde group may oxidize to carboxylic acid in aqueous media (pH-dependent) .
  • Metabolic Pathways : Cytochrome P450 enzymes could demethylate or hydroxylate the pyrazole ring, as seen in related compounds .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

Q. How can contradictory bioactivity data from different assays be resolved?

  • Dose-Response Validation : Replicate assays across multiple cell lines to rule out cell-specific effects .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets .
  • Solubility Adjustments : Optimize DMSO concentration (<0.1%) to avoid solvent interference .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

  • Reaction Exotherms : Control temperature during alkylation steps to prevent runaway reactions .
  • Purification Scalability : Replace column chromatography with fractional distillation or continuous-flow reactors .
  • Byproduct Management : Characterize impurities (e.g., dimerized aldehydes) via LC-MS and adjust stoichiometry .

Q. How does this compound interact synergistically with other therapeutic agents?

  • Combination Index (CI) : Calculate using the Chou-Talalay method in cancer cell lines .
  • Pharmacokinetic Synergy : Co-administer with CYP450 inhibitors to prolong half-life .
  • In Vivo Models : Test efficacy in xenograft mice with/without standard chemotherapeutics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

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